Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-
Description
Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- is a substituted aziridine characterized by a strained three-membered ring containing nitrogen, a bromomethyl group at position 2, and a 4-methylbenzyl substituent at position 1. Its structure confers reactivity at three electrophilic sites: the brominated methyl group, the aziridine carbons, and the exocyclic methylene group . This compound is synthesized via nucleophilic substitution reactions, often involving 2-(bromomethyl)aziridine precursors and aryl nucleophiles under basic conditions (e.g., K₂CO₃ in acetone/DMF) . Applications include its use as a precursor for β-lactams, amino acids, and bioactive molecules due to its versatile reactivity .
Properties
CAS No. |
156697-63-1 |
|---|---|
Molecular Formula |
C11H14BrN |
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-(bromomethyl)-1-[(4-methylphenyl)methyl]aziridine |
InChI |
InChI=1S/C11H14BrN/c1-9-2-4-10(5-3-9)7-13-8-11(13)6-12/h2-5,11H,6-8H2,1H3 |
InChI Key |
HEYMNIGZOOJQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC2CBr |
Origin of Product |
United States |
Preparation Methods
Baldwin Rearrangement in Continuous Flow
The Baldwin rearrangement, traditionally limited by moderate yields in batch systems, has been optimized via continuous flow technology. A 2023 study demonstrated that transferring this reaction to flow conditions (135°C, 8 bar pressure, 10 min residence time) improved yields to 67–94% for aziridine derivatives, compared to 0–76% in batch . Key advantages include:
-
Diastereoselectivity : >95% in flow due to precise temperature control.
-
Scalability : Multigram quantities (e.g., 20.6 g/h) achieved using microreactors.
-
Substrate Scope : Successful for electron-deficient and bulky aryl groups (e.g., 4-bromophenyl, naphthalene) .
Table 1. Continuous Flow Baldwin Rearrangement Parameters
| Substrate | Residence Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Isoxazoline 11a | 10 | 135 | 82 |
| Isoxazoline 11m | 5 | 125 | 69 |
| Isoxazoline 11k | 10 | 135 | 94 |
Hofmann Elimination-Based Synthesis
A classical approach involves Hofmann elimination to convert N-(2,3-dibromopropyl)amines into N-(2-bromo-2-propenyl)amines, followed by aziridine ring closure. This method, reported in 2004, achieves 64–77% overall yields .
-
Mechanism : Base-induced elimination forms a bromoallylamine intermediate, which undergoes cyclization.
-
Key Step : Treatment with potassium tert-butoxide in acetone induces 1,3-cyclization .
Reaction Scheme
-
N-(2,3-Dibromopropyl)amine → N-(2-Bromo-2-propenyl)amine (Hofmann analogue).
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical bromination of preformed aziridines offers regioselective bromomethylation. A 2008 study utilized NBS and azobisisobutyronitrile (AIBN) in dichloromethane under mild conditions :
-
Conditions : 0.1 equiv AIBN, 1.1 equiv NBS, 25°C, 24 h.
-
Yield : 40–60% for 2-(bromomethyl) derivatives.
-
Limitation : Requires strict anhydrous conditions to prevent hydrolysis .
Nucleophilic Substitution on Aziridine Precursors
2-(Hydroxymethyl)- or 2-(chloromethyl)aziridines serve as precursors for bromine substitution. For example:
-
Chloride-to-Bromide Exchange : Treatment with LiBr in THF (60°C, 12 h) achieves >85% conversion .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of bromide ions .
Table 2. Substitution Reactions
| Precursor | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| 2-(Cl-methyl)aziridine | LiBr | THF | 87 |
| 2-(OH-methyl)aziridine | PBr₃ | CH₂Cl₂ | 72 |
Cyclization of Brominated Amines
Cyclization of 1-(4-methylbenzyl)-2-bromo-1,2-diaminoethane precursors provides direct access to the target aziridine. A 2001 protocol used polyphosphoric acid (PPA) for Friedel-Crafts acylation, yielding 4-methylacridinone intermediates, followed by bromination :
-
Step 1 : Ullmann condensation of ortho-toluidine and 2-bromobenzoic acid.
-
Step 2 : Cyclization in PPA (120°C, 6 h) → 4-methylacridinone.
-
Step 3 : Bromination with PBr₃ → 2-(bromomethyl) derivative .
Multi-Step Synthesis from Aromatic Amines
A patented route for Telmisartan intermediates outlines a scalable process :
-
Ethyl 4'-Methylbiphenyl-2-carboxylate → Bromination with NBS → Ethyl 4-(bromomethyl)biphenyl-2-carboxylate.
-
Alkylation : Reaction with 1,7'-dimethyl-2'-propyl-2,5'-bi-1H-benzimidazole (BIM) in DMF (15–20°C, 3 h).
-
Isolation : Crystallization from acetone/hexane (98% purity) .
Comparative Analysis of Preparation Methods
Table 3. Method Comparison
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Baldwin Rearrangement | 67–94 | High | High diastereoselectivity | Requires specialized equipment |
| Hofmann Elimination | 64–77 | Moderate | Broad substrate tolerance | Multi-step, low atom economy |
| Radical Bromination | 40–60 | Low | Regioselective | Sensitivity to moisture |
| Nucleophilic Substitution | 72–87 | High | Simple conditions | Requires pre-functionalization |
| Cyclization | 50–70 | Moderate | Direct ring formation | Harsh acid conditions |
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1-(4-methylbenzyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The aziridine ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of aziridine derivatives with various functional groups.
Oxidation: Formation of aziridine N-oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- typically involves the reaction of 1-(4-methylbenzyl)aziridine with a bromomethylating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS adds to the aziridine ring, forming the desired product .
Scientific Research Applications
2-(bromomethyl)-1-[(4-methylphenyl)methyl]- has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of complex organic molecules and natural products.
- Biology : Employed in the study of enzyme mechanisms and as a probe for biological systems.
- Medicine : Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
- Industry : Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Research indicates that aziridine derivatives exhibit significant biological activities, including:
- Anticancer Properties : Aziridine compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies show that aziridine phosphine oxides can inhibit cell viability in HeLa and Ishikawa cells with IC50 values comparable to established anticancer drugs like cisplatin .
Table 1: IC50 Values of Aziridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | HeLa | 6.4 |
| Compound 5 | Ishikawa | 7.1 |
| Compound 7 | HeLa | 10.5 |
| Compound 7 | Ishikawa | 10.5 |
Case Studies
- Anticancer Activity : A study evaluated the effects of aziridine phosphine oxides on cancer cell lines. The results indicated significant reductions in cell viability, with notable activity against both HeLa and Ishikawa cells.
- Cell Cycle Disruption : Research demonstrated that specific aziridine compounds caused cell cycle arrest primarily in the S phase, leading to increased apoptosis rates in treated cancer cells.
Interaction with Biological Molecules
Aziridines interact with proteins and nucleic acids through covalent bonding, which can modify protein function or inhibit enzymatic activity. These interactions are crucial for understanding their therapeutic potential and mechanisms of action.
2-(bromomethyl)-1-[(4-methylphenyl)methyl]- is unique due to the presence of both the bromomethyl and 4-methylbenzyl groups, which confer specific reactivity and steric effects. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-(4-methylbenzyl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Comparison with Similar Aziridine Derivatives
Structural and Electronic Properties
Key Compounds for Comparison :
1-(Arylsulfonyl)-2-(Bromomethyl)Aziridines
Table 1: Structural and Physicochemical Properties
- Electronic Effects: The bromomethyl group in the target compound enhances electrophilicity at C2, facilitating nucleophilic substitution (e.g., with phenols or triazoles) . Sulfonyl-substituted analogs (e.g., ) exhibit reduced ring strain due to electron-withdrawing sulfonyl groups, stabilizing the aziridine moiety but reducing reactivity toward nucleophiles . Acetoxymethyl derivatives (e.g., 4b) replace bromine with an ester group, shifting reactivity toward hydrolysis or transesterification .
Spectroscopic and Computational Data
FTIR/NMR Features :
- The target compound’s ¹H NMR shows doublets of doublets for bromomethyl protons (δ ~3.8–4.1 ppm) and aromatic resonances for the 4-methylbenzyl group (δ ~7.2 ppm) .
- Sulfonyl derivatives display characteristic S=O stretches at ~1290–1196 cm⁻¹ in FTIR , while acetoxymethyl analogs exhibit carbonyl stretches at ~1678 cm⁻¹ .
DFT Studies :
Biological Activity
Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 227.12 g/mol. Its structure features a bromomethyl group and a 4-methylbenzyl substituent, which contribute to its unique reactivity profile. Aziridines are recognized for their ability to form covalent bonds with biological macromolecules, influencing various cellular processes.
Synthesis Methods
Aziridine derivatives can be synthesized through several methods, including:
- Cyclization Reactions : Utilizing appropriate precursors to form the aziridine ring.
- Baldwin Rearrangement : A continuous flow process has been developed for synthesizing aziridines efficiently .
Biological Activity
Research indicates that aziridine derivatives exhibit significant biological activities, including:
- Anticancer Properties : Aziridine compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies show that aziridine phosphine oxides can inhibit cell viability in HeLa and Ishikawa cells with IC50 values comparable to established anticancer drugs like cisplatin .
- Mechanism of Action : The mechanism often involves the disruption of DNA replication through alkylation reactions, leading to cell cycle arrest and apoptosis. Notably, aziridines can induce S-phase arrest during replication, as observed in specific case studies .
Table 1: IC50 Values of Aziridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | HeLa | 6.4 |
| Compound 5 | Ishikawa | 7.1 |
| Compound 7 | HeLa | 10.5 |
| Compound 7 | Ishikawa | 10.5 |
Case Studies
- Anticancer Activity : A study evaluated the effects of aziridine phosphine oxides on cancer cell lines. The results indicated significant reductions in cell viability, with notable activity against both HeLa and Ishikawa cells .
- Cell Cycle Disruption : Research demonstrated that specific aziridine compounds caused cell cycle arrest primarily in the S phase, leading to increased apoptosis rates in treated cancer cells .
Interaction with Biological Molecules
Aziridines interact with proteins and nucleic acids through covalent bonding, which can modify protein function or inhibit enzymatic activity. These interactions are crucial for understanding their therapeutic potential and mechanisms of action.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Palladium-Catalyzed | Arylboronic acid, THF/H₂O, 70°C | 41–72 | |
| Gabriel-Cromwell | 1,2-Dibromoethyl phosphonate, Na | N/A | |
| Sulfonium Bromide | Amines, H₂O, RT | N/A |
How can spectroscopic methods confirm the structure of bromomethyl-substituted aziridines?
Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Aziridine ring protons (δ 1.6–2.5 ppm) and bromomethyl signals (δ ~3.3–4.0 ppm) are diagnostic. For example, 2-(4'-fluorobiphenyl) derivatives show distinct splitting patterns (e.g., δ 1.69 ppm, J = 6.4 Hz for CH₂) .
- FTIR : Strained aziridine C-N stretching (~1237–1260 cm⁻¹) and bromomethyl C-Br vibrations (~550–600 cm⁻¹) .
- GC-MS/Elemental Analysis : Molecular ion peaks (e.g., m/z 227 for fluorobiphenyl derivatives) and carbon/nitrogen content validation (e.g., C: 79.27%, N: 6.16%) ensure purity .
Q. Table 2: Spectroscopic Data for 2-(4'-Fluorobiphenyl) Aziridine
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.69 (d), 1.96 (d), 2.33 (dd) | |
| FTIR | 1601 cm⁻¹ (C=C), 1237 cm⁻¹ (C-N) | |
| GC-MS | m/z 227 (M⁺), 226 (M-H⁺) |
How can reaction conditions be optimized to minimize ring-opening side reactions?
Answer:
- Solvent Choice : Polar aprotic solvents (e.g., THF/H₂O) stabilize intermediates without hydrolyzing the aziridine ring .
- Temperature Control : Lower temperatures (e.g., RT for sulfonium bromide route) reduce ring strain-induced reactivity, while higher temps (70°C) accelerate cross-coupling without degradation .
- Stoichiometry : Excess arylboronic acid (1.5 eq.) ensures complete coupling, minimizing unreacted bromomethyl intermediates .
What strategies resolve discrepancies in characterization data for aziridine derivatives?
Answer:
- Cross-Validation : Combine NMR (structural confirmation) with elemental analysis (empirical formula). For example, a mismatch in nitrogen content (calculated vs. found) may indicate impurities .
- Byproduct Analysis : Use TLC or GC-MS to detect ring-opened products (e.g., amine derivatives from nucleophilic attack on bromomethyl groups) .
- Crystallography : X-ray diffraction (not directly cited but inferred from ) resolves ambiguous stereochemistry.
What safety precautions are critical when handling bromomethyl-substituted aziridines?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., brominated compounds) .
- PPE : Nitrile gloves and lab coats prevent dermal exposure, as aziridines are potential alkylating agents .
- Waste Disposal : Quench residual bromine with NaHCO₃ before disposal .
How can biological activities of bromomethyl-aziridines be systematically evaluated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
